molecular formula C10H13F2NO B13260977 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13260977
M. Wt: 201.21 g/mol
InChI Key: RVRGQSKUDOWDTF-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an ethylaminoethanol backbone. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,5-difluorobenzyl chloride with ethylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s difluorophenyl group is believed to play a crucial role in its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,4-Difluorophenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(2,5-Difluorophenyl)propyl]amino}ethan-1-ol

Uniqueness

2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring distinguishes it from other similar compounds, potentially leading to different pharmacological and chemical properties .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-[1-(2,5-difluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13F2NO/c1-7(13-4-5-14)9-6-8(11)2-3-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

RVRGQSKUDOWDTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)NCCO

Origin of Product

United States

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